![molecular formula C15H15BrClNO3S B3009391 2-Bromo-5-chloro-N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide CAS No. 2249192-95-6](/img/structure/B3009391.png)

2-Bromo-5-chloro-N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

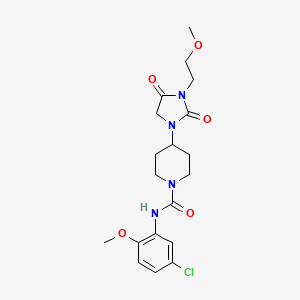

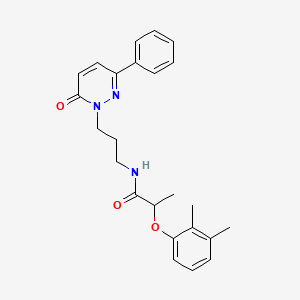

Molecular Structure Analysis

The molecular structure of this compound is complex, with a bromine, chlorine, and methoxy group attached to a benzene ring. The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

This compound is likely to undergo a variety of chemical reactions due to the presence of the bromine and chlorine atoms, which are good leaving groups, and the methoxy group, which can act as a nucleophile. It may also participate in catalytic reactions due to the presence of the benzene ring.Physical And Chemical Properties Analysis

This compound is a white crystalline powder with a melting point of 162-164°C and a molecular weight of 287.2 g/mol. It is likely to be soluble in organic solvents and insoluble in water.Scientific Research Applications

Synthesis and Structural Characterization

The compound has been studied for its potential in the synthesis and structural characterization of various molecular structures. One study focused on the synthesis of methylbenzenesulfonamide CCR5 antagonists, highlighting the role of active groups like pyridine, benzenesulfonyl, and bromine atom in the formation of small molecular antagonists used in the prevention of human HIV-1 infection (Cheng De-ju, 2015).

Photophysical and Photochemical Properties

The compound's derivatives have been explored for their photophysical and photochemical properties. For instance, zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown high singlet oxygen quantum yield, making them useful in photodynamic therapy for cancer treatment (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Anticancer Properties

Research has also been conducted on the anticancer properties of certain derivatives of the compound. A study on (Z)-N-(4-Bromo-5-ethoxy-3,5-dimethyl-furan-2(5H)-ylidene)-4-methylbenzenesulfonamide revealed its potential in this area (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).

Enzymatic Assays and Antioxidant Effect

The compound has been evaluated for its inhibitory effect against enzymes like acetylcholinesterase and butyrylcholinesterase, as well as its antioxidant effect through assays like DPPH and nitric oxide free radical scavenging (M. Mphahlele, S. Gildenhuys, S. Zamisa, 2021).

Fluorescent Complex Formation with Zn(II)

Some derivatives of the compound have been studied for their ability to form fluorescent complexes with Zn(II), which is significant in the development of specific fluorophores (M. Kimber, Jason P. Geue, S. Lincoln, A. Ward, E. Tiekink, 2003).

Synthesis of Palladium Complexes

The compound has been used in the synthesis of phosphine-sulfonamide-derived palladium complexes, demonstrating its utility in catalyst design for ethylene oligomerization (Nilesh R. Mote, S. Gaikwad, Kishor V. Khopade, R. Gonnade, Samir H. Chikkali, 2021).

Mechanism of Action

The mechanism of action of this compound is not well understood. It is likely that it interacts with other molecules through its bromine, chlorine, and methoxy groups, forming covalent bonds.

Safety and Hazards

properties

IUPAC Name |

2-bromo-5-chloro-N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrClNO3S/c1-10-7-13(16)15(8-14(10)17)22(19,20)18-9-11-3-5-12(21-2)6-4-11/h3-8,18H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSBYVUROVRXFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CC=C(C=C2)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-chloro-N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B3009308.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B3009309.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B3009313.png)

![2-{[(2,3-Dichlorophenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3009314.png)

![1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B3009325.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B3009327.png)

![2-Chloro-N-[2-(4-chlorophenyl)phenyl]-N-(2-chloropyridine-3-carbonyl)pyridine-3-carboxamide](/img/structure/B3009328.png)